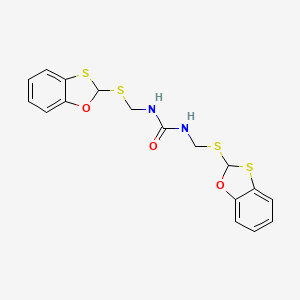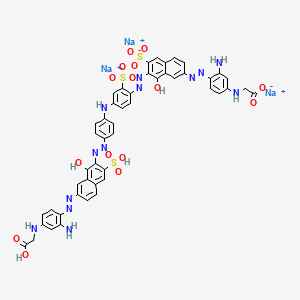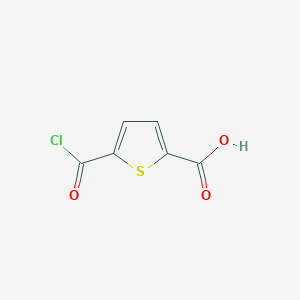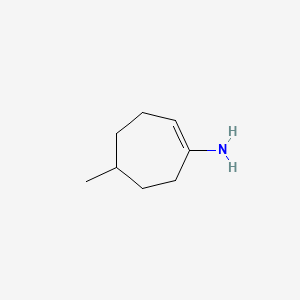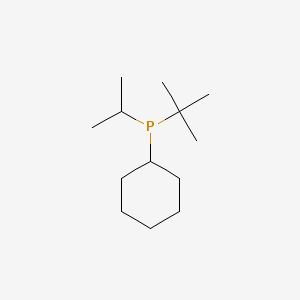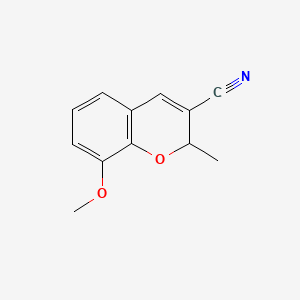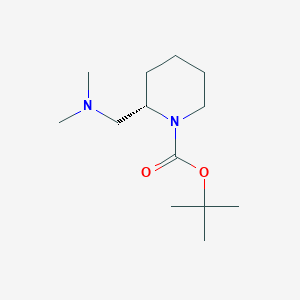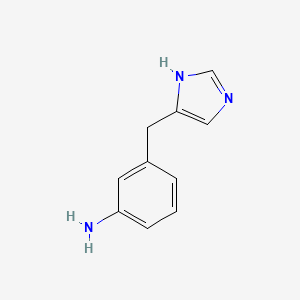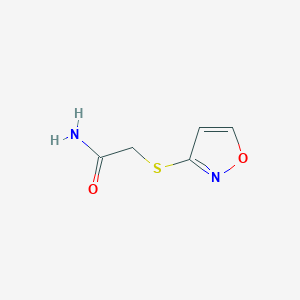![molecular formula C22H28O3 B13803411 (2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethylene Ethisterone typically involves the hydroxylation of Ethisterone. The reaction conditions often include the use of specific catalysts and solvents to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of 2-Hydroxymethylene Ethisterone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxymethylene Ethisterone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: This can result in the formation of alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxymethylene Ethisterone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses.
Industry: Used in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxymethylene Ethisterone involves its interaction with specific molecular targets and pathways. It is known to bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Danazol: A parent compound of 2-Hydroxymethylene Ethisterone.
Norethisterone: Another synthetic steroid with similar applications.
Ethinylestradiol: A synthetic estrogen with overlapping uses in medicine.
Uniqueness: 2-Hydroxymethylene Ethisterone is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. This makes it valuable for specialized research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/b14-13+/t16-,17+,18+,20+,21+,22-/m1/s1 |
InChI Key |
FYEOMZSZJFOTGQ-VCWQTQNQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)/C(=C/O)/C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)C(=CO)CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
